molecular formula C9H7F3O3 B6326369 2-Methoxy-3-(trifluoromethoxy)benzaldehyde CAS No. 1261748-65-5

2-Methoxy-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B6326369
CAS No.: 1261748-65-5
M. Wt: 220.14 g/mol
InChI Key: KGUXRWPYQDNAIJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxybenzaldehyde with trifluoromethoxy reagents under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for 2-Methoxy-3-(trifluoromethoxy)benzaldehyde are not extensively documented in the public domain. it is likely that large-scale synthesis would involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Methoxy-3-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Methoxy-3-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
  • 4-(Trifluoromethoxy)benzaldehyde
  • 2-(Trifluoromethoxy)benzaldehyde

Uniqueness

2-Methoxy-3-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers .

Properties

IUPAC Name

2-methoxy-3-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUXRWPYQDNAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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